molecular formula C17H17N B12731636 1-Pyrroline, 3,3-diphenyl-2-methyl- CAS No. 102280-81-9

1-Pyrroline, 3,3-diphenyl-2-methyl-

Cat. No.: B12731636
CAS No.: 102280-81-9
M. Wt: 235.32 g/mol
InChI Key: JGRXALKJOPBJSP-UHFFFAOYSA-N
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Description

1-Pyrroline, 3,3-diphenyl-2-methyl- is a heterocyclic organic compound that belongs to the pyrroline family This compound is characterized by a five-membered ring containing nitrogen, with two phenyl groups and a methyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrroline, 3,3-diphenyl-2-methyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,3-diphenylpropionitrile with methylamine under acidic conditions, followed by cyclization to form the pyrroline ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 1-Pyrroline, 3,3-diphenyl-2-methyl- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Pyrroline, 3,3-diphenyl-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrrole derivatives, pyrrolidine derivatives, and substituted phenyl compounds .

Scientific Research Applications

1-Pyrroline, 3,3-diphenyl-2-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Pyrroline, 3,3-diphenyl-2-methyl- exerts its effects involves interactions with various molecular targets. The nitrogen atom in the pyrroline ring can act as a nucleophile, participating in various biochemical pathways. The phenyl groups contribute to the compound’s stability and reactivity, allowing it to interact with different enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pyrroline, 3,3-diphenyl-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of two phenyl groups and a methyl group on the pyrroline ring makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

CAS No.

102280-81-9

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

5-methyl-4,4-diphenyl-2,3-dihydropyrrole

InChI

InChI=1S/C17H17N/c1-14-17(12-13-18-14,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3

InChI Key

JGRXALKJOPBJSP-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCC1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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